MK-0354

GPR109A Agonism Potency Intrinsic Activity

Researchers studying GPR109A-mediated lipid metabolism face a key obstacle: niacin and full agonists induce vasodilatory flushing that confounds in vivo data and compromises animal welfare. MK-0354 (CAS 1934699-08-7) overcomes this as a selective GPR109A partial agonist. • Suppresses plasma FFA comparably to niacin (300 mg MK-0354 vs. 1 g ER niacin) with minimal flushing • No GPR109B activation up to 100 μM; enables selective GPR109A interrogation in co-expressing tissues • hGPR109A EC50 1.65 μM; ~60-70% efficacy of niacin in cAMP assays Ideal for PK/PD modeling of FFA modulation and dissecting FFA-dependent vs. FFA-independent lipid pathways. For research use only.

Molecular Formula C7H8N6
Molecular Weight 176.18 g/mol
CAS No. 1934699-08-7
Cat. No. B7856180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0354
CAS1934699-08-7
Molecular FormulaC7H8N6
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NN=C2C3=NNN=N3
InChIInChI=1S/C7H8N6/c1-2-4-5(3-1)8-9-6(4)7-10-12-13-11-7/h1-3H2,(H,8,9)(H,10,11,12,13)
InChIKeyLTQYSJKGRPGMPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-0354 (CAS 1934699-08-7): A GPR109A Partial Agonist for Dyslipidemia and Lipid Metabolism Research


MK-0354, also known as 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, is a small-molecule partial agonist of the G-protein coupled receptor GPR109A (HM74A, PUMA-G), the high-affinity niacin receptor [1]. Developed originally by Arena Pharmaceuticals and later by Merck, MK-0354 was advanced into Phase II clinical trials for the treatment of dyslipidemia and atherosclerosis [2]. The compound is characterized by its oral bioavailability and its ability to activate the antilipolytic pathway in adipocytes, leading to reductions in plasma free fatty acids (FFA) [3]. Notably, MK-0354 exhibits a unique pharmacological profile: it suppresses FFA with minimal cutaneous flushing, a significant side effect of niacin, but fails to produce clinically meaningful changes in HDL-C, LDL-C, or triglycerides [4].

Why MK-0354 Cannot Be Substituted by Other GPR109A Agonists or Niacin Analogs


While the GPR109A receptor is a shared target among several lipid-modulating agents, MK-0354's unique combination of partial agonism, high subtype selectivity, and distinct functional profile prevents simple substitution with full agonists like MK-1903, MK-6892, or niacin itself. For instance, MK-0354's EC50 of 1.65 μM for hGPR109A is significantly weaker than the 12.9 nM of MK-1903 or the 16 nM of MK-6892, yet it uniquely lacks activation of GPR109B at concentrations up to 100 μM [1]. Crucially, MK-0354 achieves FFA reduction comparable to niacin (300 mg MK-0354 vs. 1 g extended-release niacin) but with minimal flushing, a benefit not observed with niacin and not guaranteed by more potent full agonists [2][3]. These differences in potency, selectivity, and clinical efficacy underscore that in-class compounds are not interchangeable for research or therapeutic development.

Quantitative Evidence of MK-0354's Differentiation from Comparators in GPR109A Agonism


Potency and Intrinsic Activity: Partial Agonism vs. Full Agonists

MK-0354 is a partial agonist of hGPR109A with an EC50 of 1.65 μM in whole-cell cAMP assays, compared to the full agonist MK-1903 which exhibits an EC50 of 12.9 nM (Emax 102%) . This represents an approximately 128-fold lower potency for MK-0354. The partial agonism of MK-0354 results in a lower maximal response, which may contribute to its reduced flushing profile compared to full agonists [1].

GPR109A Agonism Potency Intrinsic Activity

Receptor Subtype Selectivity: GPR109A vs. GPR109B

MK-0354 demonstrates high selectivity for GPR109A over the closely related receptor GPR109B. In cAMP assays, MK-0354 shows no activation of GPR109B at concentrations up to 100 μM . In contrast, niacin (nicotinic acid) is known to activate both receptors, and other GPR109A agonists like MK-6892 have not been reported with the same degree of selectivity at high concentrations [1].

Selectivity GPR109A GPR109B

Functional Activity: Inhibition of Lipolysis in Human Adipocytes

MK-0354 fully inhibits isoproterenol-stimulated lipolysis in human adipocytes with an IC50 of 3.1 μM, demonstrating robust antilipolytic activity despite its partial agonist profile . This functional potency is comparable to that of niacin, which also inhibits lipolysis via GPR109A, but MK-0354 achieves this without the significant flushing side effect seen with niacin [1].

Lipolysis Adipocytes Antilipolytic

In Vivo FFA Reduction: Comparable to Niacin with Better Tolerability

In human Phase I studies, a single 300 mg dose of MK-0354 produced a reduction in plasma free fatty acids (FFA) comparable to that of a 1 g dose of extended-release niacin (Niaspan) [1]. Specifically, MK-0354 single doses up to 4000 mg and multiple doses up to 3600 mg produced robust dose-related FFA reductions over 5 hours [2]. Importantly, this FFA suppression was achieved with minimal cutaneous flushing, unlike niacin which causes significant flushing at therapeutic doses [3].

Free Fatty Acids In Vivo Pharmacodynamics

Clinical Lipid Profile: Absence of Effect on HDL-C, LDL-C, and Triglycerides

In a Phase II study of 66 dyslipidemic patients, MK-0354 2.5 g daily for 4 weeks failed to produce clinically meaningful changes in HDL-C, LDL-C, or triglycerides, with placebo-adjusted percent changes of 0.4% for HDL-C (95% CI: -5.2 to 6.0), -9.8% for LDL-C (95% CI: -16.8 to -2.7), and -5.8% for triglycerides (95% CI: -22.6 to 11.9) [1]. This contrasts sharply with niacin, which typically increases HDL-C by ~20% and decreases LDL-C and triglycerides significantly [2]. This dissociation between FFA reduction and lipid modulation is a key differentiator for MK-0354.

Dyslipidemia Lipid Profile Clinical Trial

Vasodilatory Activity: Minimal Flushing vs. Niacin

MK-0354 produced little to no cutaneous flushing in human trials, even at high doses (up to 4 g single dose) [1]. In contrast, niacin causes significant flushing at therapeutic doses (≥1 g/day) due to prostaglandin D2 release from Langerhans cells [2]. In mice, MK-0354 did not induce vasodilation at the maximum feasible dose, and pretreatment with MK-0354 blocked niacin-induced flushing [3].

Flushing Vasodilation Tolerability

Optimal Research and Development Applications for MK-0354 Based on Its Differentiated Profile


Investigating GPR109A-Mediated Antilipolytic Pathways Without Flushing Confounds

MK-0354 is ideal for in vivo studies requiring acute or chronic suppression of plasma free fatty acids via GPR109A agonism, but where niacin's vasodilatory flushing would complicate data interpretation or animal welfare [1]. Its minimal flushing profile at high doses allows for cleaner pharmacokinetic/pharmacodynamic modeling of FFA modulation [2].

Dissecting the FFA-Independent Mechanisms of Niacin's Lipid-Modulating Effects

The failure of MK-0354 to alter HDL-C, LDL-C, or triglycerides despite robust FFA suppression makes it a critical tool for challenging the 'FFA hypothesis' of niacin action [1]. Researchers can use MK-0354 as a comparator to niacin and other full agonists to identify FFA-dependent vs. FFA-independent pathways in lipid metabolism and atherosclerosis [2].

Target Validation and Selectivity Profiling in GPR109A/GPR109B Systems

MK-0354's lack of GPR109B activation up to 100 μM, combined with its partial agonism at GPR109A, makes it a valuable chemical probe for selectively interrogating GPR109A function in cells co-expressing both receptors [1]. This is particularly useful in tissues like adipose tissue and immune cells where both receptors are present [2].

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